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1,2,3,4,6,7,8-Heptachlorodibenzofuran

Toxic Equivalency Factor Regulatory Compliance Risk Assessment

Regulatory TEQ analysis (EPA 1613/8290/1668, EN 1948) demands congener-specific standards-generic PCDF mixtures produce legally non-compliant risk assessments. • Mandatory for TEQ calculation: TEF = 0.01 (33.3× higher than OCDF); trace levels significantly shift facility compliance status • Superior occupational exposure biomarker for incinerator/smelter worker biomonitoring with demonstrated exposure-response relationship • OEHHA cancer potency: inhalation unit risk 3.8E-1 (µg/m³)⁻¹, oral slope factor 1.3E+3 (mg/kg-day)⁻¹ Supplied as authenticated single-congener CRM with full traceability; essential for AhR-mediated toxicity studies (ED50 immunotoxicity 0.011 µmol/kg).

Molecular Formula C12HCl7O
Molecular Weight 409.3 g/mol
CAS No. 38998-75-3
Cat. No. B1195849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6,7,8-Heptachlorodibenzofuran
CAS38998-75-3
Synonyms1,2,3,4,6,7,8-heptachlorodibenzofuran
HCDBF cpd
Molecular FormulaC12HCl7O
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl
InChIInChI=1S/C12HCl7O/c13-3-1-2-4-6(15)7(16)8(17)10(19)12(4)20-11(2)9(18)5(3)14/h1H
InChIKeyWDMKCPIVJOGHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.30e-12 M

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6,7,8-Heptachlorodibenzofuran Reference Standard


1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) is a highly chlorinated congener within the polychlorinated dibenzofuran (PCDF) family, classified by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA) as a dioxin-like compound [1]. As an anthropogenic byproduct of incomplete combustion and industrial processes, it is a priority analyte in environmental monitoring, food safety, and human biomonitoring programs due to its environmental persistence and potential for bioaccumulation [2].

1,2,3,4,6,7,8-HpCDF: Congener-Specific Quantitation


Regulatory and toxicological assessments for PCDFs cannot rely on total class concentration or substitute one heptachlorinated congener for another. This is due to the congener-specific assignment of Toxic Equivalency Factors (TEFs), which are directly applied to the quantified concentration of each congener to calculate the Total Toxic Equivalency (TEQ) [1]. Using an incorrect congener—or a generic mixture—can lead to gross miscalculations of toxicological risk, as the relative potency (and thus the TEF) can vary by orders of magnitude even between closely related structural isomers [2].

1,2,3,4,6,7,8-HpCDF: Comparative Evidence Guide


TEF-Based Potency vs. OCDF

The EPA-assigned Toxic Equivalency Factor (TEF) for 1,2,3,4,6,7,8-Heptachlorodibenzofuran is 0.01. This value is directly compared to the TEF for Octachlorodibenzofuran (OCDF), which is 0.0003 [1]. The quantitative difference in their TEFs is 33.3-fold, demonstrating a significantly higher per-unit contribution to the Total Toxic Equivalency (TEQ) in a sample.

Toxic Equivalency Factor Regulatory Compliance Risk Assessment

Immunotoxicity: vs. Non-2,3,7,8-Substituted Isomers

In a comparative in vivo study on male C57BL/6 mice, the ED50 for the decrease in splenic plaque-forming cells (PFCs)/spleen, a direct measure of immunotoxicity, was 0.011 µmol/kg for 1,2,3,4,6,7,8-HpCDF. This was over 100-fold lower (more potent) than the ED50 of 1.2 µmol/kg for the non-2,3,7,8-substituted isomer 1,2,3,4,6,7,9-HpCDF [1].

Immunotoxicity In Vivo Toxicology ED50

Aqueous Solubility vs. 2,3,7,8-TCDF

The aqueous solubility of 1,2,3,4,6,7,8-Heptachlorodibenzofuran at 22.7°C is 1.35 ± 0.17 ng/L. This is 310-fold lower than the solubility of the less-chlorinated, potent congener 2,3,7,8-Tetrachlorodibenzofuran (TCDF), which has a reported solubility of 419 ± 15 ng/L [1].

Environmental Fate Physicochemical Properties Bioavailability

Cancer Potency Factor for Risk Assessment

The California Office of Environmental Health Hazard Assessment (OEHHA) has derived a chemical-specific inhalation unit risk of 3.8E-1 (µg/m³)⁻¹ and an oral slope factor of 1.3E+3 (mg/kg-day)⁻¹ for 1,2,3,4,6,7,8-Heptachlorodibenzofuran [1]. This represents a defined and high carcinogenic potency, directly contrasting with the lower risk profiles of non-2,3,7,8-substituted PCDFs which are not assigned such specific factors.

Cancer Risk Assessment Slope Factor Inhalation Unit Risk

Occupational Exposure Biomarker in Serum

In a study of Japanese municipal waste incinerator workers, the serum concentration of 1,2,3,4,6,7,8-HpCDF was significantly higher in workers across all three study areas compared to controls (p<0.05) [1]. Furthermore, a multiple regression analysis showed a significant positive correlation between the serum concentration of HpCDF and an occupational exposure index, demonstrating a clear exposure-response relationship [1]. This contrasts with other measured PCDD/F congeners (e.g., OCDD, HxCDD) for which no significant occupational contribution was detected.

Biomonitoring Occupational Health Exposure Assessment

1,2,3,4,6,7,8-HpCDF: Key Application Scenarios


Regulatory TEQ Calculation for Environmental Compliance

In any regulatory analysis governed by EPA Method 1613, 8290, or 1668, or European standard EN 1948, the accurate quantitation of 1,2,3,4,6,7,8-HpCDF is mandatory for calculating the Total Toxic Equivalency (TEQ) of a sample. The congener's assigned TEF of 0.01, which is 33.3-fold higher than that of OCDF [1], means that even trace levels of this compound can significantly influence the final TEQ value, directly affecting a facility's compliance status and potential remediation requirements. Substitution or misidentification would result in a legally non-compliant and scientifically invalid risk assessment.

Occupational Biomonitoring in Waste-to-Energy and Metallurgy

For epidemiological studies or health surveillance programs involving workers at municipal waste incinerators, cement kilns, or secondary metal smelters, 1,2,3,4,6,7,8-HpCDF serves as a superior and specific exposure biomarker. Evidence shows a statistically significant increase in serum levels of this congener in incinerator workers compared to controls, with a clear exposure-response relationship [2]. This makes its inclusion in analytical method panels essential for correctly attributing occupational exposures to incineration fly ash versus background dietary intake.

Human Health Risk Assessment and Carcinogenicity Studies

Quantitative human health risk assessments, including those for Superfund sites or under California's Proposition 65 and Air Toxics Hot Spots Program, require the use of congener-specific cancer potency factors. The OEHHA-derived inhalation unit risk of 3.8E-1 (µg/m³)⁻¹ and oral slope factor of 1.3E+3 (mg/kg-day)⁻¹ for this specific compound [3] are critical inputs that cannot be extrapolated from other PCDF congeners. Analytical data for this specific congener is therefore a non-negotiable requirement for the legally defensible estimation of lifetime excess cancer risk.

Structure-Activity Relationship (SAR) and Mechanistic Toxicology

Researchers investigating the molecular mechanisms of dioxin-like toxicity rely on 1,2,3,4,6,7,8-HpCDF as a key probe. Its in vivo ED50 for immunotoxicity (0.011 µmol/kg) is over 100-fold lower than that of non-2,3,7,8-substituted isomers [4], making it a potent positive control for studying AhR-mediated pathways. For any study aiming to correlate specific molecular structures with biological potency, the use of an authenticated, high-purity standard of this exact isomer is scientifically indispensable.

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